4-methoxy-3-methyl-N-(propan-2-yl)benzamide
Description
4-methoxy-3-methyl-N-(propan-2-yl)benzamide is an organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Properties
IUPAC Name |
4-methoxy-3-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-12(14)10-5-6-11(15-4)9(3)7-10/h5-8H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXVNNFWJNYQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methyl-N-(propan-2-yl)benzamide typically involves the acylation of 4-methoxy-3-methylbenzoic acid with isopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a Friedel-Crafts acylation method followed by amide formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing the amide group.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: 4-hydroxy-3-methyl-N-(propan-2-yl)benzamide.
Reduction: 4-methoxy-3-methyl-N-(propan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-methoxy-3-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity to various receptors or enzymes. The amide group can form hydrogen bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
4-methoxy-3-methylbenzamide: Lacks the isopropyl group, which may affect its biological activity.
4-hydroxy-3-methyl-N-(propan-2-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
4-methoxy-3-methyl-N-(propan-2-yl)aniline: The amide group is reduced to an amine, which can significantly change its chemical properties and applications.
Uniqueness: 4-methoxy-3-methyl-N-(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the isopropylamide group adds to its distinctiveness, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
